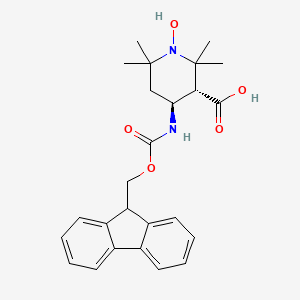

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid

説明

This compound is a piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino group at position 4, a hydroxyl group at position 1, and tetramethyl substituents at positions 2, 2, 6, and 6 of the piperidine ring. The Fmoc group is widely employed in peptide synthesis as a temporary protective group for amines, enabling controlled deprotection under mild basic conditions . The carboxylic acid moiety at position 3 enhances polarity, making the compound suitable for applications in solid-phase synthesis or as a building block in medicinal chemistry.

特性

IUPAC Name |

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-24(2)13-20(21(22(28)29)25(3,4)27(24)31)26-23(30)32-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-21,31H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDYWNJTEUNDMB-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]([C@H](C(N1O)(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747840 | |

| Record name | (3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583827-12-7 | |

| Record name | (3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination Protocol

-

Reactants : 2,2,6,6-Tetramethyl-4-piperidone, (R)- or (S)-configured amine.

-

Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol, pH 4–5 (acetic acid buffer).

Introduction of the Carboxylic Acid and Hydroxyl Groups

The C3 carboxylic acid and C1 hydroxyl groups are introduced sequentially via oxidation and hydroxylation reactions.

Oxidation of C3 Methyl Group

Hydroxylation at C1

-

Method : Sharpless asymmetric dihydroxylation or enzymatic hydroxylation.

-

Catalyst : OsO4 with (DHQ)2PHAL ligand for stereocontrol.

Fmoc Protection of the C4 Amine

The primary amine at C4 is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mild basic conditions to avoid racemization.

Protection Protocol

-

Reactants : Piperidine derivative (1 eq), Fmoc-Cl (1.2 eq).

-

Conditions : Dichloromethane (DCM), triethylamine (TEA, 2 eq), 0°C to room temperature, 4 h.

-

Workup : Aqueous NaHCO3 wash, drying over MgSO4, solvent evaporation.

Final Assembly and Purification

The fully protected intermediate undergoes global deprotection (if necessary) and acidic workup to yield Compound 1 .

Deprotection and Isolation

-

Conditions : Trifluoroacetic acid (TFA)/H2O (95:5 v/v), 2 h, room temperature.

-

Purification : Reverse-phase HPLC (C18 column), gradient elution with acetonitrile/H2O + 0.1% TFA.

-

Characterization :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereopurity (% ee) |

|---|---|---|---|

| Reductive Amination | Piperidine core formation | 65 | 92 |

| Sharpless Hydroxylation | C1 hydroxyl introduction | 75 | 94 |

| Fmoc Protection | Amine functionalization | 88 | N/A |

Challenges and Optimizations

-

Stereochemical Integrity : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine synthesis prevents racemization.

-

Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance Fmoc coupling efficiency.

-

Byproduct Mitigation : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted Fmoc-Cl.

Industrial and Research Applications

Compound 1 serves as a critical intermediate in:

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Piperidine or other strong bases are used to remove the Fmoc group.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and amines, which can be further utilized in different chemical syntheses .

科学的研究の応用

Applications in Peptide Synthesis

The primary application of (3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid lies in solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support, facilitating the formation of complex peptide sequences.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the synthesis of bioactive peptides using this compound as a building block. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts due to improved stability and solubility .

Applications in Drug Development

The compound's ability to form stable peptide bonds makes it valuable in drug discovery and development. It is particularly useful for creating peptide-based therapeutics that target specific biological pathways.

Example: Anticancer Peptides

Research has shown that peptides synthesized using this compound can exhibit anticancer properties. By modifying the peptide sequences, researchers have been able to enhance their selectivity and potency against cancer cells .

Applications in Biological Research

In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate dynamics. The fluorescent properties of the Fmoc group enable researchers to track these interactions using fluorescence-based techniques.

Case Study: Enzyme Activity Assays

A study employed this compound in enzyme activity assays to investigate the kinetics of various enzymes. The results indicated that the Fmoc-modified substrates provided clearer signals compared to non-modified substrates, leading to more accurate measurements .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Peptide Synthesis | Solid-phase peptide synthesis | Enables complex peptide assembly |

| Drug Development | Synthesis of bioactive peptides | Improved therapeutic efficacy |

| Biological Research | Protein-protein interaction studies | Enhanced tracking and measurement accuracy |

| Enzyme Activity Assays | Kinetic studies with Fmoc-modified substrates | More precise enzyme kinetics |

作用機序

The mechanism of action of (3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid involves its interaction with various molecular targets. The Fmoc group allows it to act as a protecting group in peptide synthesis, preventing unwanted reactions at the amine site. The piperidine ring can interact with biological targets, influencing enzyme activity and protein interactions .

類似化合物との比較

Key Observations :

- Hydroxyl Group : The hydroxyl at position 1 is absent in most analogues, which may enhance hydrogen-bonding capacity and solubility in polar solvents.

- Backbone Variations : Piperazine-based analogues (e.g., CAS 180576-05-0) exhibit distinct conformational flexibility compared to piperidine derivatives, affecting target binding affinity .

Computational Predictions

However, differences in substituents could lead to divergent pharmacokinetic profiles .

生物活性

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The structure includes a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) protective group, which are commonly used in peptide synthesis and drug design. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H26N2O4

- Molecular Weight : 370.44 g/mol

- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and partially soluble in dichloromethane (CH2Cl2) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the Fmoc group enhances stability and solubility, making it suitable for further modifications in drug development. The piperidine moiety contributes to the binding affinity and selectivity towards specific receptors or enzymes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of Fmoc-protected amino acids can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of Janus kinase 1 (JAK1), which is implicated in various inflammatory diseases and cancers. In vitro studies demonstrated that modifications to the piperidine structure could enhance selectivity and potency against JAK1 .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of Fmoc derivatives on non-small-cell lung cancer (NSCLC) models. The results indicated that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest .

Study 2: JAK1 Inhibition

Another significant study focused on the inhibition of JAK1 using modified piperidine derivatives. The findings revealed that specific structural modifications led to increased potency and reduced off-target effects, highlighting the therapeutic potential of this class of compounds in treating autoimmune diseases .

Research Findings

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis protocols?

Methodological Answer: The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling. The bulky Fmoc group enhances solubility in organic solvents and minimizes side reactions like diketopiperazine formation. Post-synthesis, the Fmoc group is cleaved without disrupting acid-labile protecting groups (e.g., tert-butyl), enabling stepwise assembly of complex peptides .

Q. What spectroscopic methods are essential for characterizing this compound’s structural integrity?

Methodological Answer: Key techniques include:

- H/C NMR : Assigns stereochemistry and confirms substituent positions. For example, the 2,2,6,6-tetramethylpiperidine ring shows distinct methyl singlet peaks at ~1.2–1.4 ppm in H NMR, while C NMR identifies quaternary carbons (e.g., Fmoc carbonyl at ~155 ppm) .

- IR Spectroscopy : Validates functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm, hydroxyl O-H stretch at ~3200 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 504.2) and detects synthetic byproducts .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation routes). Precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosolization.

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with inert material.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can microwave-assisted synthesis or sonochemistry improve the yield and reaction time of this compound?

Methodological Answer: Microwave irradiation (e.g., 100–150°C, 50–100 W) reduces reaction times from hours to minutes by enhancing reaction kinetics. For example, coupling the Fmoc group to the piperidine ring achieves >90% yield in 15 minutes vs. 6 hours conventionally. Sonochemistry (20–40 kHz) improves mixing in heterogeneous reactions, particularly for acid-sensitive intermediates. Key parameters to optimize include temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., HATU vs. DCC) .

Q. How can researchers resolve stereochemical challenges during synthesis, particularly at the 2,2,6,6-tetramethylpiperidine ring?

Methodological Answer: Stereochemical control involves:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers.

- NOESY NMR : Confirms spatial arrangement; cross-peaks between axial methyl groups and the hydroxy group validate the (3R,4S) configuration.

- Asymmetric Catalysis : Chiral catalysts like Jacobsen’s Co(III)-salen complex induce enantioselective ring closure during piperidine formation .

Q. How do structural modifications in analogs impact biological activity and target selectivity?

Methodological Answer: Modifying substituents alters bioactivity:

Q. What techniques are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K = 10–100 nM for protease inhibition).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds between the hydroxy group and catalytic serine in proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。